3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Medicinal Chemistry Chromone SAR Physicochemical Property Differentiation

3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637750-51-7) is a fully synthetic, small-molecule flavonoid-like derivative belonging to the chromen-4-one (chromone) class and catalogued within the InterBioScreen (IBS) natural product analogue screening library as STOCK1N-41110. The compound possesses a molecular formula of C₂₃H₂₁NO₈ (MW 439.42 g/mol) and incorporates three distinct pharmacophoric features: a chromen-4-one core, a 3-(4-ethoxycarbonyl)phenoxy substituent, and a 7-morpholine-4-carboxylate ester moiety.

Molecular Formula C23H21NO8
Molecular Weight 439.42
CAS No. 637750-51-7
Cat. No. B2733381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS637750-51-7
Molecular FormulaC23H21NO8
Molecular Weight439.42
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
InChIInChI=1S/C23H21NO8/c1-2-29-22(26)15-3-5-16(6-4-15)31-20-14-30-19-13-17(7-8-18(19)21(20)25)32-23(27)24-9-11-28-12-10-24/h3-8,13-14H,2,9-12H2,1H3
InChIKeyXOEYVZCVBRIJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637750-51-7): Procurement-Relevant Structural & Physicochemical Profile


3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637750-51-7) is a fully synthetic, small-molecule flavonoid-like derivative belonging to the chromen-4-one (chromone) class and catalogued within the InterBioScreen (IBS) natural product analogue screening library as STOCK1N-41110 [1]. The compound possesses a molecular formula of C₂₃H₂₁NO₈ (MW 439.42 g/mol) and incorporates three distinct pharmacophoric features: a chromen-4-one core, a 3-(4-ethoxycarbonyl)phenoxy substituent, and a 7-morpholine-4-carboxylate ester moiety [2]. Its predicted physicochemical profile includes a LogP of 2.9–3.1, a topological polar surface area (tPSA) of approximately 100–113 Ų, zero hydrogen-bond donors, eight hydrogen-bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.26, placing it within lead-like chemical space but with moderate lipophilicity and high heteroatom content [3].

Why 3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate Cannot Be Casually Substituted by In-Class Chromone or Flavonoid Analogs


Substituting 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate with a generic chromone, coumarin, or flavonoid analog is scientifically unsound because the specific combination of the 7-morpholine-4-carboxylate ester and the 3-(4-ethoxycarbonyl)phenoxy substituent is absent from the vast majority of commercially available chromone derivatives [1]. The morpholine-4-carboxylate moiety at position 7 is not a passive solubility tag; in structurally related chromen-4-one systems, morpholine substituents at analogous positions have been shown to be essential for kinase inhibition potency and can confer dual DNA-PK/PI3-K inhibitory activity when optimally positioned [2]. Conversely, the 7-hydroxy analog (ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, CAS 637750-29-9) lacks the morpholine carbonyl entirely, while the 7-methoxy analog (ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, CAS 637750-55-1) substitutes a simple methyl ether, neither of which can recapitulate the hydrogen-bonding capacity, conformational constraints, or predicted target engagement profile conferred by the morpholine-4-carboxylate group [3]. The quantitative evidence below demonstrates precisely where these structural differences translate into measurable or computationally predicted property gaps that directly affect scientific selection.

Quantitative Differentiation Evidence for 3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate vs. Closest Structural Analogs


Distinct 7-Position Substituent: Morpholine-4-carboxylate vs. Hydroxy and Methoxy Analogs — Impact on Hydrogen-Bond Acceptor Count and PSA

The 7-morpholine-4-carboxylate moiety in the target compound provides a substantially increased hydrogen-bond acceptor (HBA) count and topological polar surface area (tPSA) relative to its simplest 7-hydroxy (STOCK1N-37265) and 7-methoxy (CAS 637750-55-1) analogs, which is predicted to enhance interactions with polar kinase and enzyme binding pockets that require multiple H-bond contacts for affinity [1]. In contrast, the 7-hydroxy analog bears only one H-bond donor and two H-bond acceptors from the OH group, and the 7-methoxy analog provides only one H-bond acceptor at position 7, neither of which matches the three-acceptor morpholine carbamate motif present in the target compound [2]. This difference is directly relevant to structure-based virtual screening and pharmacophore modeling efforts where HBA count and spatial distribution dictate hit identification rates [1].

Medicinal Chemistry Chromone SAR Physicochemical Property Differentiation Drug-Likeness

Enhanced Lipophilicity and sp³ Carbon Fraction vs. 7-Hydroxy Analogue — Implications for Membrane Permeability and CNS MPO Scoring

The morpholine-4-carboxylate substitution at C-7 introduces a significant increase in fraction of sp³-hybridized carbons (Fsp³) and moderated lipophilicity (LogP) compared to the 7-hydroxy analog (STOCK1N-37265), bringing the target compound closer to optimal CNS Multiparameter Optimization (MPO) space [1]. The target compound exhibits Fsp³ = 0.26 and a predicted LogP of 2.9–3.1, whereas the 7-hydroxy analog (C₁₈H₁₄O₆, MW 326.3) lacks the morpholine ring and consequently has a lower Fsp³ (estimated <0.10) and potentially lower LogP due to the free hydroxyl group [2]. Higher Fsp³ values correlate with improved aqueous solubility, reduced crystal packing energy, and enhanced clinical success rates in medicinal chemistry campaigns [3]. This quantitative difference in saturation and lipophilicity is critical for research groups prioritizing compounds with favorable ADME properties in their procurement workflows.

Drug Design ADME Prediction CNS Drug Discovery Physicochemical Profiling

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. 7-Hydroxy and 7-Methoxy Comparators

The number of rotatable bonds (nRotB) is a key determinant of conformational entropy and oral bioavailability. The target compound contains 7 rotatable bonds according to Molaid and ZINC20 databases, whereas the smaller 7-hydroxy analog (C₁₈H₁₄O₆) has an estimated 4–5 rotatable bonds and the 7-methoxy analog has 5–6 rotatable bonds [1][2]. The additional rotatable bonds arise from the morpholine-4-carboxylate moiety (morpholine ring plus ester linkage), which introduces conformational flexibility that can either enhance induced-fit binding to target proteins or increase entropic penalty upon binding, depending on the biological target [3]. This property is essential for computational chemists performing docking or molecular dynamics simulations; the target compound provides a distinct flexibility profile not represented by the simpler 7-substituted analogs, enabling exploration of binding modes that are inaccessible to the rigid hydroxy or methoxy congeners.

Molecular Flexibility Entropic Penalty Ligand Efficiency Computational Chemistry

Molecular Weight Differentiation and Ligand Efficiency Considerations vs. Smaller Chromone Scaffolds

With a molecular weight of 439.42 g/mol, the target compound occupies a distinct segment of chemical space compared to the 7-hydroxy (MW 326.30) and 7-methoxy (MW 340.33) analogs, positioning it within the 'lead-like' (MW 350–500) rather than 'fragment-like' (MW < 300) region [1]. This difference has practical consequences for screening library composition: the morpholine-4-carboxylate compound contributes to library diversity in a molecular weight range that is underrepresented by the smaller chromone analogs, while still maintaining acceptable ligand efficiency metrics (predicted LogP/MW ratio ≈ 0.0066–0.0071) that compare favorably with known oral drugs [2]. Procurement specialists building balanced screening decks should note that replacing the target compound with a smaller 7-hydroxy or 7-methoxy analog would shift the library's molecular weight distribution downward and reduce coverage of the lead-like chemical space critical for hit-to-lead progression [3].

Fragment-Based Drug Discovery Ligand Efficiency Metrics Screening Library Assembly

Research and Industrial Application Scenarios for 3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637750-51-7)


Focused Kinase Inhibitor Screening Library Assembly — DNA-PK and PI3-K Drug Discovery Programs

The morpholine-4-carboxylate moiety at position 7 is structurally analogous to the morpholine substituent that is essential for DNA-PK and dual DNA-PK/PI3-K inhibitory activity in chromen-4-one-based inhibitors (e.g., NU7441 and related series) [1]. Procurement for kinase-focused screening libraries should include this compound because its 3-(4-ethoxycarbonyl)phenoxy group provides an additional vector for interactions with the kinase hinge region or solvent-exposed pocket that is absent from the 7-hydroxy and 7-methoxy analogs, potentially enabling novel binding modes against DNA-PK, PI3-K isoforms, or other morpholine-recognizing kinases [1]. The higher HBA count (8 vs. 5), increased tPSA (100–113 vs. ~85 Ų), and distinct conformational flexibility (7 rotatable bonds) further support its inclusion as a structurally differentiated kinase-biased screening probe.

ADME-Focused Compound Procurement for CNS Drug Discovery and Permeability Profiling

The target compound’s Fsp³ of 0.26, moderate LogP of 2.9–3.1, and tPSA of 100–113 Ų collectively place it closer to the center of the CNS MPO desirability space than either the 7-hydroxy or 7-methoxy analogs [1][2]. Research groups conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or in vivo brain penetration assessments should procure this compound specifically because its morpholine-derived saturation (Fsp³ = 0.26) and balanced lipophilicity are predicted to yield superior permeability-solubility trade-offs compared to the lower-Fsp³, lower-MW hydroxy analog [2]. This makes the target a more relevant probe for validating CNS drug design hypotheses than the smaller chromone comparators.

Structure-Based Virtual Screening and Pharmacophore Model Validation

The presence of eight hydrogen-bond acceptors (including three from the morpholine-4-carboxylate ester) and zero hydrogen-bond donors creates a distinct pharmacophoric signature that differentiates this compound from the 7-hydroxy analog (which introduces a donor) and the 7-methoxy analog (which reduces acceptor count) [1]. Computational chemistry groups performing docking-based virtual screening or generating pharmacophore hypotheses for targets with polar active sites (e.g., kinase ATP-binding pockets, proteases, or metalloenzymes) should include this compound as a test ligand because its unique HBA distribution can probe binding site polar contacts that the simpler analogs cannot access, thereby serving as a critical validation tool for pharmacophore model specificity [1].

Natural Product Analog Library Diversification and Hit-to-Lead Expansion

Catalogued as a 'Derivative & Analog of Natural Compounds' within the InterBioScreen collection, this compound provides a synthetically tractable scaffold that bridges natural product-like chromone cores with drug-like morpholine carbamate functionality [1]. Medicinal chemistry teams engaged in hit-to-lead optimization of flavonoid or coumarin screening hits should procure this compound as a reference standard for assessing the impact of 7-position morpholine carbamate substitution on potency, selectivity, and physicochemical properties — a SAR exploration that is not accessible using the commercially available 7-hydroxy or 7-methoxy congeners alone [1]. The ethoxycarbonylphenoxy group at position 3 additionally offers a handle for further ester hydrolysis and derivatization, enabling downstream library synthesis that the simpler analogs cannot support [1].

Quote Request

Request a Quote for 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.